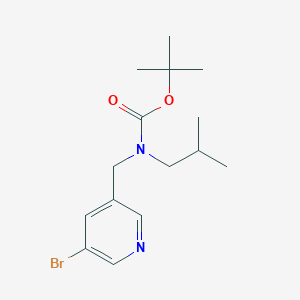
1-methyl-5-vinylpyridin-2(1H)-one
Vue d'ensemble
Description
1-methyl-5-vinylpyridin-2(1H)-one: is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a methyl group at the first position, a vinyl group at the fifth position, and a carbonyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-5-vinylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with methylamine to form 1-methyl-2-pyridone. This intermediate can then undergo a Heck reaction with vinyl halides to introduce the vinyl group at the fifth position.
Reaction Conditions:
Temperature: Typically, the Heck reaction is carried out at elevated temperatures (around 100-150°C).
Catalysts: Palladium-based catalysts are commonly used.
Solvents: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are preferred.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-5-vinylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl and vinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or organometallic reagents are commonly used.
Major Products
Oxidation: Formation of 1-methyl-5-formylpyridin-2(1H)-one or 1-methyl-5-carboxypyridin-2(1H)-one.
Reduction: Formation of 1-methyl-5-vinylpyridin-2(1H)-ol.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
1-methyl-5-vinylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-methyl-5-vinylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The vinyl and carbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-methyl-5-vinylpyridin-2(1H)-one can be compared with other pyridine derivatives, such as:
2-methyl-5-vinylpyridine: Similar structure but lacks the carbonyl group, affecting its reactivity and applications.
1-methyl-2-pyridone: Lacks the vinyl group, resulting in different chemical properties and uses.
5-vinylpyridin-2(1H)-one: Lacks the methyl group, influencing its stability and reactivity.
Propriétés
IUPAC Name |
5-ethenyl-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-5-8(10)9(2)6-7/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYPIFDFOLUUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














